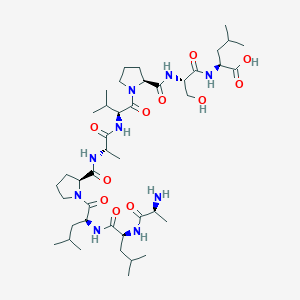

H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH

Description

Overview of Short Peptides in Biological Systems

Short peptides, typically consisting of fewer than 50 amino acids, are fundamental players in a multitude of physiological functions. They can act as hormones, neurotransmitters, and signaling molecules, regulating processes from metabolism to immune responses. Their structural diversity and ability to interact with specific cellular targets make them crucial components of biological systems.

Rationale for Researching De Novo or Synthesized Peptides

The study of de novo (newly created) or synthesized peptides offers a powerful approach to understanding and manipulating biological systems. By designing and creating peptides with specific sequences, researchers can investigate the fundamental principles of protein folding, receptor binding, and enzymatic activity. This approach also allows for the development of novel therapeutic agents and diagnostic tools that can target disease pathways with high specificity.

Contextualization of H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH within Peptide Science

The peptide this compound, with the one-letter code ALLPAVPSL, has been identified as a novel peptide with significant immunological relevance. Specifically, it is an HLA-A*02:01-restricted peptide derived from the Wilms tumor 1 (WT1) protein. nih.gov WT1 is a well-known tumor-associated antigen, making this peptide a key target in the development of cancer immunotherapies. nih.gov

Current Gaps in Understanding Peptide Function and Specificity

Despite significant advances, there remain considerable gaps in our understanding of how a peptide's sequence dictates its specific function and interaction with other molecules. Predicting the three-dimensional structure of a peptide from its sequence and foreseeing all its potential biological targets are ongoing challenges. Research into peptides like this compound is crucial for bridging these gaps, as it provides concrete examples of sequence-specific biological recognition. A significant challenge in developing peptide-based therapies is the potential for off-target effects, where a peptide interacts with unintended molecules, which necessitates thorough validation of its specificity. nih.gov

Properties

CAS No. |

263268-96-8 |

|---|---|

Molecular Formula |

C42H73N9O11 |

Molecular Weight |

880.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C42H73N9O11/c1-21(2)17-27(45-34(53)25(9)43)36(55)46-28(18-22(3)4)40(59)50-15-11-13-31(50)38(57)44-26(10)35(54)49-33(24(7)8)41(60)51-16-12-14-32(51)39(58)48-30(20-52)37(56)47-29(42(61)62)19-23(5)6/h21-33,52H,11-20,43H2,1-10H3,(H,44,57)(H,45,53)(H,46,55)(H,47,56)(H,48,58)(H,49,54)(H,61,62)/t25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |

InChI Key |

CXRXCFHLGCWATI-MBZPSOJASA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Physicochemical Properties of H Ala Leu Leu Pro Ala Val Pro Ser Leu Oh

The physicochemical properties of a peptide are determined by its constituent amino acids. The table below outlines the properties of the amino acids that make up H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH.

| Amino Acid | Three-Letter Code | One-Letter Code | Side Chain Property | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Alanine (B10760859) | Ala | A | Nonpolar, aliphatic | 89.09 |

| Leucine | Leu | L | Nonpolar, aliphatic | 131.17 |

| Proline | Pro | P | Nonpolar, cyclic | 115.13 |

| Valine | Val | V | Nonpolar, aliphatic | 117.15 |

| Serine | Ser | S | Polar, uncharged | 105.09 |

Based on its composition, this compound is a predominantly hydrophobic peptide due to the high number of nonpolar amino acid residues (Alanine, Leucine, Valine, Proline). The presence of Serine provides a polar hydroxyl group. The two proline residues introduce significant conformational rigidity to the peptide backbone.

Detailed Research Findings

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) stands as the most common and efficient method for the chemical synthesis of peptides like this compound. researchgate.net This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. biosynth.com The key advantages of SPPS include the ability to use excess reagents to drive reactions to completion and the simplified purification process, where excess reagents and by-products are removed by simple filtration and washing. lsu.edu

Boc/Bzl Chemistry Applications for this compound

An alternative, classical approach to SPPS is the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, pioneered by R. Bruce Merrifield. seplite.compeptide.com This methodology employs the acid-labile Boc group for temporary α-amino protection and more acid-stable, benzyl-based (Bzl) groups for side-chain protection. seplite.comnih.gov

In the synthesis of this compound using this strategy, each coupling cycle would involve:

Deprotection: Removal of the N-terminal Boc group using a moderately strong acid, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). seplite.compeptide.com

Neutralization: A neutralization step is performed using a hindered base, like triethylamine (B128534) or diisopropylethylamine (DIPEA), to free the N-terminal amine for the subsequent coupling reaction. seplite.com

Coupling: The incoming Boc-protected amino acid is coupled to the growing peptide chain. peptide.com

For this specific peptide, the Serine side-chain hydroxyl group would be protected as a benzyl (B1604629) ether (Bzl). peptide.com This protecting group is stable to the repeated TFA treatments used for Boc removal. nih.gov The final cleavage of the completed peptide from the resin and removal of the Serine Bzl protecting group requires a very strong acid, typically anhydrous hydrogen fluoride (B91410) (HF). seplite.com While historically significant, the harsh conditions required for final cleavage have led to the Fmoc/tBu strategy becoming more popular. seplite.com

Selection and Optimization of Resin Supports for this compound

The choice of the solid support is a critical parameter for a successful synthesis. biosynth.comgoogle.com The resin must be chemically inert to the synthesis conditions but allow for efficient reaction kinetics. Key properties include mechanical stability and appropriate swelling in the solvents used for synthesis, which makes the reactive sites accessible. biosynth.com For the synthesis of a C-terminal carboxylic acid peptide like this compound, several resins are suitable, particularly within the Fmoc/tBu strategy.

Common Resins for C-Terminal Acid Peptides:

| Resin Type | Linker Type | Cleavage Condition | Advantages & Disadvantages |

|---|---|---|---|

| Wang Resin | p-alkoxybenzyl alcohol | High concentration TFA (e.g., 95%) | Advantages: Widely used, good stability. Disadvantages: Risk of racemization for C-terminal Cys or His; potential for diketopiperazine formation with Pro at the second position. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl-based | Very mild acid (e.g., 1-2% TFA in DCM) peptide.com | Advantages: Suppresses racemization of the C-terminal residue and minimizes diketopiperazine formation. biosynth.com Allows for the synthesis of fully protected peptide fragments. peptide.comDisadvantages: Can be more expensive. |

| PEG-PS Resins | Polystyrene-PEG co-polymer | Dependent on the attached linker | Advantages: Combines the mechanical stability of polystyrene with the favorable solvation properties of polyethylene (B3416737) glycol (PEG), leading to consistent swelling and improved reaction kinetics. biosynth.comgoogle.comDisadvantages: More expensive than standard polystyrene resins. biosynth.com |

For the target peptide, which contains Proline at positions four and seven, the risk of diketopiperazine formation during the initial dipeptide stage is not a primary concern. However, to ensure high purity and yield, a 2-Chlorotrityl resin is an excellent choice due to the mild cleavage conditions and suppression of side reactions. biosynth.comresearchgate.net Wang resin is also a viable and commonly used alternative. researchgate.net

Coupling Reagent Selection and Reaction Condition Optimization

The formation of the amide bond between amino acids requires the activation of the carboxyl group of the incoming amino acid. bachem.com The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing racemization. acs.org Reagents are broadly classified into carbodiimides and onium (aminium/phosphonium) salts. peptide.comsigmaaldrich.com

Comparison of Common Coupling Reagents:

| Reagent Class | Examples | Mechanism/Features |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) peptide.com | Activate carboxylic acids to form a highly reactive O-acylisourea intermediate. acs.org Often used with additives like HOBt or OxymaPure to suppress racemization and prevent side reactions. bachem.comacs.org DIC is often preferred in SPPS as the urea (B33335) by-product is soluble. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU peptide.comsigmaaldrich.com | React with the carboxylic acid to form an active ester in the presence of a base (e.g., DIPEA). sigmaaldrich.com HATU is generally more reactive and efficient than HBTU, especially for hindered couplings. peptide.comsigmaaldrich.com |

| Phosphonium Salts | PyBOP, PyAOP sigmaaldrich.com | Similar to aminium salts, they form active esters. They are generally considered to give cleaner reactions as they avoid a specific side reaction (guanidinylation of the N-terminus) that can occur with uronium reagents. sigmaaldrich.com |

| Oxyma-based Reagents | COMU sigmaaldrich.com | Incorporate the non-explosive Oxyma Pure leaving group, offering high reactivity comparable to HATU with improved safety and solubility profiles. bachem.comsigmaaldrich.com |

For the synthesis of this compound, a modern onium salt like HATU or HCTU, or an Oxyma-based reagent like COMU, would be recommended, especially for potentially difficult couplings such as attaching an amino acid to a proline residue. These reagents, in combination with a non-nucleophilic base like DIPEA in DMF, generally provide rapid and complete coupling reactions. sigmaaldrich.comsigmaaldrich.com

Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is the classical method for creating peptides. masterorganicchemistry.com Unlike SPPS, all reactions are carried out in a homogeneous solution, requiring purification of the intermediate peptide after each coupling step. masterorganicchemistry.com While more labor-intensive for long peptides, LPPS can be advantageous for the large-scale synthesis of shorter peptides or for fragment condensation strategies. nih.gov

A potential LPPS strategy for this compound would involve a fragment condensation approach. The nonapeptide could be divided into smaller, more manageable fragments, for example:

Fragment 1: H-Ala-Leu-Leu-OH

Fragment 2: H-Pro-Ala-Val-OH

Fragment 3: H-Pro-Ser(Bzl)-Leu-OH

These fragments would be synthesized individually in solution. This involves protecting the α-amino group of one amino acid (e.g., with Boc or Z groups) and the carboxyl group of the other (e.g., as a methyl or benzyl ester), then coupling them using reagents like DCC. acs.orgmasterorganicchemistry.com After synthesis and purification, the protecting groups of the fragments are selectively removed to allow for their coupling. For instance, the carboxyl group of Fragment 2 would be activated and coupled to the N-terminus of Fragment 3. The final, larger fragment would then be coupled with Fragment 1 to yield the full peptide sequence. Side-chain protecting groups, like Bzl for Serine, would be removed in the final step. csic.es While feasible, this approach is complex due to the multiple purification steps and the potential for low yields and racemization at the fragment junctions.

Fragment Condensation Techniques

Fragment condensation is a strategic approach in solution-phase peptide synthesis, particularly for longer peptides like this compound. This method involves the synthesis of smaller, protected peptide segments, which are then coupled together in a convergent manner to form the final, full-length peptide. nih.govspringernature.com This contrasts with a linear, stepwise approach where amino acids are added one by one.

For the target nonapeptide, a plausible fragment condensation strategy could involve the synthesis of two or three smaller peptides. For example, protected fragments such as Fmoc-Ala-Leu-Leu-OH and Boc-Pro-Ala-Val-OH could be synthesized and purified separately. These fragments would then be coupled, followed by the addition of the remaining fragments like Boc-Pro-Ser(tBu)-Leu-OH.

The key advantage of this technique is that the intermediate fragments can be purified more easily than the full-length peptide at each stage, potentially leading to a purer final product. The choice of protecting groups for the N-terminus (e.g., Boc or Fmoc), C-terminus (e.g., methyl or benzyl esters), and reactive side chains (e.g., tert-butyl for Serine) is critical to prevent unwanted side reactions during the coupling steps. masterorganicchemistry.com The coupling itself is typically achieved using reagents like Dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) to minimize racemization. vaia.com

Challenges in Solubility and Purification in Solution Phase

Solution-phase synthesis, including fragment condensation, presents notable challenges, primarily related to solubility. The target peptide, this compound, is rich in hydrophobic amino acids (Alanine, Leucine, Valine, Proline), which can lead to poor solubility of both intermediate fragments and the final peptide in common organic solvents. khanacademy.org

As the peptide chain elongates, aggregation can occur, driven by intermolecular hydrogen bonding and hydrophobic interactions. This aggregation not only hinders the reaction rates by making the reactive ends of the peptide inaccessible but also complicates purification significantly. Products may precipitate from the reaction mixture, making handling and subsequent purification steps difficult. Purification often relies on crystallization or precipitation, which can be inefficient for aggregated or poorly soluble peptides, leading to lower yields and purity.

Hybrid Synthesis Methodologies for this compound

Hybrid synthesis methodologies combine the advantages of both Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. springernature.com For a peptide like this compound, a hybrid approach can be highly effective. In this strategy, protected peptide fragments are first synthesized using automated SPPS, which is rapid and efficient for creating small to medium-sized peptides. researchgate.net

For instance, fragments like (Boc)Ala-Leu-Leu-Pro-Resin and (Boc)Ala-Val-Pro-Ser(tBu)-Leu-Resin could be prepared. These protected fragments are then cleaved from the solid support and coupled together in solution. springernature.com This method leverages the speed and simplicity of SPPS for fragment creation while utilizing the potentially higher coupling efficiency and easier purification of larger fragments in the solution phase. This can circumvent some of the solubility and aggregation issues encountered in a purely solution-phase approach for the full-length peptide. nih.gov

Post-Synthetic Processing and Purification of this compound

Following the assembly of the peptide chain, whether by solid-phase, solution-phase, or hybrid methods, the crude product must undergo processing and purification to yield the final, high-purity peptide.

Cleavage and Deprotection Protocols

The final step in synthesis is the removal of all protecting groups from the amino acid side chains and, in the case of SPPS, cleavage of the peptide from the resin support. This is typically accomplished in a single step using a strong acid cocktail. sigmaaldrich.comthermofisher.com

For the nonapeptide this compound, which contains a serine residue, a common cleavage cocktail would be based on Trifluoroacetic acid (TFA). Scavengers are added to this cocktail to trap the reactive carbocations generated during the deprotection of side-chain protecting groups, preventing side reactions. thermofisher.comthermofisher.com Given the peptide's composition, the primary side chain needing protection is the hydroxyl group of serine, often protected with a tert-butyl (tBu) group.

Table 1: Example Cleavage Cocktails for Peptide Deprotection

| Cocktail Components | Typical Ratio | Purpose |

|---|---|---|

| TFA / H₂O / Triisopropylsilane (TIS) | 95% / 2.5% / 2.5% | General purpose cleavage. TIS acts as a carbocation scavenger. |

| TFA / Phenol / Thioanisole / H₂O / Ethanedithiol (EDT) | 82.5% / 5% / 5% / 5% / 2.5% | "Reagent B," a stronger cocktail for complex peptides, particularly those with arginine or tryptophan. thermofisher.com |

This table presents common cleavage cocktails used in peptide synthesis. The choice of cocktail depends on the specific amino acids and protecting groups present in the peptide.

The crude peptide is typically precipitated from the cleavage mixture by adding cold diethyl ether, followed by centrifugation and washing to remove the dissolved scavengers and protecting group fragments. sigmaaldrich.com

Chromatographic Purification Techniques (e.g., RP-HPLC, FPLC)

The workhorse for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). sigmaaldrich.com This technique separates the target peptide from impurities generated during synthesis (e.g., deletion sequences, incompletely deprotected peptides, or products of side reactions).

The crude peptide is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase (typically silica (B1680970) modified with C8 or C18 alkyl chains). The peptides are then eluted by a gradient of increasing organic solvent concentration, usually acetonitrile (B52724), in water. thermofisher.com Both solvents are typically modified with a small amount of an ion-pairing agent like TFA (0.1%), which sharpens the peaks and improves separation. Hydrophobic peptides are retained longer on the column and elute at higher acetonitrile concentrations. Given the hydrophobic nature of this compound, it would be expected to elute at a relatively high percentage of organic solvent.

Fast Protein Liquid Chromatography (FPLC) is another valuable technique, often used for larger-scale or lower-pressure purifications, employing similar principles but with different hardware and column materials.

Table 2: Typical RP-HPLC Purification Parameters

| Parameter | Description |

|---|---|

| Column | C18 or C8 reversed-phase, typically 5-10 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient, e.g., 5% to 65% Mobile Phase B over 30-60 minutes |

| Detection | UV absorbance at 214 nm and 280 nm |

| Flow Rate | Dependent on column diameter (e.g., 1 mL/min for analytical, >10 mL/min for preparative) |

This table outlines typical starting conditions for the purification of a synthetic peptide via RP-HPLC. The gradient is optimized based on the retention time of the specific peptide.

Purity Assessment Methodologies

After preparative RP-HPLC, the collected fractions containing the purified peptide are analyzed to assess their purity. Analytical RP-HPLC is the primary method for this assessment. thermofisher.com A small sample of the purified product is injected onto an analytical HPLC column, and the resulting chromatogram is analyzed. Purity is determined by integrating the area of the main product peak and expressing it as a percentage of the total area of all peaks detected at a specific wavelength (commonly 214 nm, where the peptide backbone absorbs). thermofisher.com A purity level of >95% is often required for research applications.

In addition to HPLC, Mass Spectrometry (MS) is essential for confirming the identity of the synthesized peptide. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to measure the molecular weight of the final product. The observed mass should match the calculated theoretical mass of this compound to confirm that the correct peptide was synthesized.

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| Alanine (B10760859) | Ala |

| Leucine | Leu |

| Proline | Pro |

| Valine | Val |

| Serine | Ser |

| Trifluoroacetic acid | TFA |

| Dicyclohexylcarbodiimide | DCC |

| 1-Hydroxybenzotriazole | HOBt |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

| tert-butyloxycarbonyl | Boc |

| Dichloromethane | DCM |

| Acetonitrile | ACN |

Primary Structure Confirmation

The primary structure, or the specific sequence of amino acids, is the fundamental determinant of a peptide's properties. Verifying this sequence is the first step in its characterization. usmf.md

Amino Acid Analysis

Amino acid analysis is used to determine the composition of a peptide, identifying which amino acids are present and in what relative quantities. The process involves hydrolyzing the peptide bonds, typically by heating with 6 M HCl, to break the peptide into its individual amino acid constituents. libretexts.orgnih.govnih.gov The resulting mixture is then analyzed, often by chromatography, to separate and quantify each amino acid. libretexts.org

For the peptide this compound, this analysis is expected to confirm the presence of alanine, leucine, proline, valine, and serine. The expected molar ratio would be determined by the number of times each residue appears in the sequence.

Expected Amino Acid Composition for this compound

| Amino Acid | Three-Letter Code | Expected Molar Ratio |

|---|---|---|

| Alanine | Ala | 2 |

| Leucine | Leu | 3 |

| Proline | Pro | 2 |

| Valine | Val | 1 |

This table represents the theoretical molar ratios of the constituent amino acids expected after complete hydrolysis of the peptide.

Mass Spectrometry (e.g., ESI-MS, MALDI-TOF MS) for Sequence Verification

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and sequence of peptides. rsc.org Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize the peptide for analysis. libretexts.org

Theoretical Mass Calculation for this compound

| Component | Formula | Monoisotopic Mass (Da) |

|---|---|---|

| 2 x Alanine | C3H5NO | 71.03711 |

| 3 x Leucine | C6H11NO | 113.08406 |

| 2 x Proline | C5H7NO | 97.05276 |

| 1 x Valine | C5H9NO | 99.06841 |

| 1 x Serine | C3H5NO2 | 87.03203 |

| H2O (for terminals) | H2O | 18.01056 |

| Total Peptide | C42H73N9O11 | 895.5430 |

This table shows the calculation of the theoretical monoisotopic mass of the uncharged peptide.

Tandem mass spectrometry (MS/MS) is then used for sequence verification. In this technique, the ionized peptide is selected and fragmented, typically through collision-activated dissociation (CAD). tandfonline.com This breaks the peptide backbone at predictable locations, creating a series of fragment ions (commonly b- and y-ions). nih.govnih.gov By analyzing the mass-to-charge (m/z) ratios of these fragments, the amino acid sequence can be deduced and confirmed. nih.govstanford.eduacs.org

Edman Degradation for N-terminal Sequencing

Edman degradation is a chemical method for sequentially determining the amino acid sequence from the N-terminus of a peptide. numberanalytics.com The process involves a cycle of three steps: coupling, cleavage, and conversion. numberanalytics.comcreative-proteomics.com

Coupling: The free N-terminal amino group (Alanine in this case) reacts with phenylisothiocyanate (PITC) under alkaline conditions. vaia.comyoutube.com

Cleavage: The derivatized N-terminal residue is selectively cleaved from the peptide chain using a strong anhydrous acid like trifluoroacetic acid (TFA). creative-proteomics.commtoz-biolabs.com

Conversion & Identification: The cleaved residue is converted into a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using a technique like HPLC. numberanalytics.com

The shortened peptide can then re-enter the cycle to identify the next amino acid. For this compound, this process would sequentially release PTH-Ala, followed by PTH-Leu, PTH-Leu, and so on, confirming the sequence from the N-terminus. vaia.comyoutube.com

Secondary Structure Elucidation

The secondary structure refers to the local, ordered arrangement of the peptide backbone, such as helices, sheets, or turns. The presence of two proline residues in the sequence this compound is significant, as proline's rigid cyclic structure often disrupts regular secondary structures and induces turns, likely resulting in a more flexible or disordered conformation. pitt.eduwikipedia.org

Circular Dichroism (CD) Spectroscopy for this compound Conformation

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. youtube.com It measures the differential absorption of left and right circularly polarized light by chiral molecules, including peptides. utexas.edu Different secondary structures (α-helix, β-sheet, random coil) produce distinct CD spectra. youtube.com

α-helix: Characterized by strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm. utexas.edu

β-sheet: Shows a negative band around 216-218 nm and a positive band near 196 nm. utexas.edu

Random Coil/Disordered: Typically displays a strong negative band below 200 nm and a weak positive signal near 218 nm. utexas.eduresearchgate.netresearchgate.net

Given the sequence this compound, which contains multiple helix-breaking proline residues, the peptide is unlikely to form a stable α-helix or β-sheet. pitt.edu It is expected to adopt a disordered or "random coil" conformation, possibly with some polyproline II (PPII) helix character, which is common for short or flexible peptides. acs.org The resulting CD spectrum would therefore be predicted to show features characteristic of a random coil structure. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in solution at atomic resolution. nih.govnmims.eduspringernature.com A series of two-dimensional (2D) NMR experiments are typically performed.

TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system (i.e., connected through bonds). It is used to assign the various proton signals to specific amino acid residues within the peptide. uzh.chunivr.it

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are in the same residue. nmims.eduyoutube.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. nmims.edu

Fourier-Transform Infrared (FTIR) Spectroscopy for Amide I/II Bands

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for analyzing the secondary structure of peptides and proteins in various environments. nih.govnih.gov The method probes the vibrational modes of the peptide backbone, particularly the Amide I and Amide II bands, which are sensitive to the peptide's conformation. leibniz-fli.despringernature.com

The Amide I band , located between 1600 and 1700 cm⁻¹, is primarily associated with the C=O stretching vibration of the peptide bond and is directly related to the backbone conformation. leibniz-fli.delew.ro The Amide II band , found between 1480 and 1575 cm⁻¹, arises from the N-H bending and C-N stretching vibrations. lew.roacs.org The precise frequencies of these bands can indicate the presence of specific secondary structural elements like α-helices, β-sheets, β-turns, and random coils.

For the peptide this compound, an FTIR spectrum would provide a composite picture of its conformational ensemble. The presence of two proline residues suggests a high propensity for β-turns. uwec.edu Additionally, the flexible nature of the short, linear peptide might lead to a significant proportion of unordered or random coil structures.

Deconvolution of the Amide I band is a common method to quantitatively estimate the different secondary structural components. leibniz-fli.de A hypothetical analysis for this peptide might yield the data presented in the interactive table below.

Hypothetical FTIR Deconvolution Data for this compound

| Secondary Structure | Typical Wavenumber (cm⁻¹) | Predicted Contribution (%) |

|---|---|---|

| α-Helix | ~1655 | 10-20 |

| β-Sheet | ~1630 | 20-30 |

| β-Turn | ~1675 | 40-50 |

| Random Coil | ~1648 | 15-25 |

Note: This data is illustrative and represents a plausible prediction based on the peptide's sequence. Actual experimental results would be necessary for confirmation.

Tertiary Structure Prediction and Validation

While FTIR provides information on secondary structure, determining the full three-dimensional or tertiary structure of this compound requires higher-resolution techniques.

X-ray crystallography is the gold standard for determining the atomic-resolution structure of molecules, provided they can be grown into well-ordered crystals. nih.govmdpi.com The process involves purifying the peptide, inducing crystallization, and then analyzing the diffraction pattern of X-rays passing through the crystal. creative-biostructure.com

However, crystallizing short, flexible peptides like this compound presents significant challenges. americanpeptidesociety.orgnumberanalytics.com Their conformational flexibility can hinder the formation of a stable crystal lattice. creative-biostructure.com Despite these difficulties, obtaining a crystal structure would provide invaluable, unambiguous information about the peptide's solid-state conformation, including precise bond angles, side-chain orientations, and intermolecular interactions within the crystal. pepdd.com Techniques such as using co-crystallization agents or modifying the peptide to enhance rigidity can sometimes overcome these hurdles. americanpeptidesociety.org

Should crystallization be successful, the resulting data would be deposited in a public repository like the Protein Data Bank (PDB). A hypothetical data table summarizing such a finding is presented below.

Hypothetical X-ray Crystallography Data Table

| Parameter | Value |

|---|---|

| PDB ID | (Not available) |

| Resolution (Å) | (Not available) |

| Space Group | (Not available) |

| Unit Cell Dimensions (Å) | a=X, b=Y, c=Z, α=90, β=90, γ=90 |

| Conformation | Predominantly β-turn and extended |

| Pro4-Ala5 Peptide Bond | Trans |

| Pro7-Ser8 Peptide Bond | Cis |

Note: This table is a hypothetical representation of data that would be obtained from a successful X-ray crystallography experiment.

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large biomolecular assemblies in their near-native state. americanpeptidesociety.org The method involves flash-freezing a solution of the molecule in vitreous ice and imaging it with an electron microscope. pepdd.com

For a small, individual peptide like this compound, direct imaging by single-particle cryo-EM is generally not feasible due to its low molecular weight, which is well below the theoretical size limit for this technique. biorxiv.orgsciety.orgbiorxiv.org However, cryo-EM could be exceptionally valuable if this peptide has a propensity to self-assemble into larger, ordered structures such as nanofibers, nanotubes, or other oligomeric complexes. pnas.orgacs.orgemory.edu In such a scenario, cryo-EM could elucidate the architecture of these higher-order assemblies, revealing how individual peptide molecules pack together. pnas.org

Strategies to overcome the size limitation for small molecules include using them in complex with larger proteins or attaching them to a symmetric scaffolding system. creative-biostructure.compnas.org

Role of Proline Residues in the this compound Sequence on Conformation

The two proline residues at positions 4 and 7 are arguably the most significant determinants of the conformational properties of this compound. nih.govnih.gov Proline is unique among the 20 common amino acids due to its cyclic side chain, which incorporates the backbone nitrogen atom. khanacademy.org This has several profound structural consequences:

Restricted Backbone Flexibility : The ring structure of proline "locks" the phi (φ) dihedral angle of the peptide backbone, significantly reducing its conformational freedom. youtube.comyoutube.com This rigidity often induces kinks or turns in the peptide chain. reddit.com

Cis-Trans Isomerization : Unlike other peptide bonds, which strongly favor the trans conformation, the X-Pro peptide bond has a relatively small energy difference between the cis and trans isomers. ethz.chacs.org This means that both conformations can be significantly populated at equilibrium, leading to conformational heterogeneity. The cis-trans isomerization of proline is a slow process and can be a rate-limiting step in protein folding. ethz.chnih.gov The specific neighboring residues can influence the cis/trans ratio. imrpress.com

Promotion of β-turns : Proline is frequently found in β-turns, which are tight loops that reverse the direction of the peptide chain. uwec.edunih.gov The rigid structure of proline is well-suited to the tight geometry of these turns. uwec.edu The sequence Pro-Ala at positions 4-5 and Pro-Ser at positions 7-8 are both likely to induce β-turn structures. biorxiv.orgbiorxiv.org

Disruption of Secondary Structures : Proline's inability to act as a hydrogen bond donor for its amide nitrogen and its steric bulk make it a "helix breaker," meaning it is rarely found within α-helical segments. youtube.comyoutube.com

The presence of two proline residues in this compound likely results in a relatively compact, folded structure dominated by turns, rather than an extended or helical conformation. The interplay between the cis and trans states of the two proline residues could give rise to multiple stable conformations of the peptide in solution.

Investigation of Biological Interactions and Mechanistic Pathways of H Ala Leu Leu Pro Ala Val Pro Ser Leu Oh

Identification of Putative Biological Targets and Receptors (Pre-clinical)

The peptide H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH, also known by its single-letter code ALLPAVPSL or as WT1C, is an epitope derived from the intracellular Wilms tumor 1 (WT1) protein. nih.govnih.gov In the context of biological interactions, its primary target is not a classic pharmacological receptor but a component of the immune system.

Pre-clinical research has identified the specific biological target for this peptide as the Major Histocompatibility Complex (MHC) class I molecule, HLA-A02:01. nih.govgoogle.comnih.gov The peptide binds to the groove of the HLA-A02:01 molecule, which is expressed on the surface of tumor cells. This peptide-HLA complex then becomes the target for recognition by specific receptors on immune cells.

The primary receptor for the ALLPAVPSL/HLA-A02:01 complex is the T-cell receptor (TCR) found on cytotoxic CD8+ T-lymphocytes (CTLs). nih.govgoogle.com Specific T-cell clones, such as clone 22.1H1, have been isolated and demonstrated to possess a TCR that recognizes the ALLPAVPSL peptide when presented by HLA-A02:01. nih.govnih.gov

Furthermore, researchers have engineered artificial receptors to target this complex. T-cell receptor mimic antibodies (TCRm-Abs), which are antibodies designed to recognize a peptide-HLA complex with high affinity and specificity, have been developed. nih.gov Notably, the antibody clone #25-8 was identified through screening and specifically binds to the ALLPAVPSL/HLA-A*02:01 complex. nih.govnih.gov These findings establish the peptide's role as an antigenic determinant recognized by both natural and engineered immune receptors.

In Vitro Binding Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

The interaction between the ALLPAVPSL peptide complex and its cognate receptors has been characterized using several in vitro binding assays. These assays are crucial for confirming specificity and determining the strength of the interaction.

Enzyme-Linked Immunosorbent Assay (ELISA) was employed during the development of TCR mimic antibodies. A specific clone, #25-8, was identified by screening its binding against a panel of various peptide/HLA complexes, confirming its specificity for the ALLPAVPSL/HLA-A*02:01 complex. nih.gov

Flow cytometry (FACS) has also been extensively used to analyze binding characteristics. T2 cells, which are deficient in endogenous antigen presentation, can be pulsed with the ALLPAVPSL peptide, leading to the surface expression of the peptide/HLA-A*02:01 complex. The binding of the #25-8 TCRm-Ab to these cells was shown to be dose-dependent. nih.gov Similarly, the specificity of the single-chain variable fragment (scFv) from the #25-8 antibody, when expressed as part of a Chimeric Antigen Receptor (CAR), was confirmed by its binding to peptide/HLA molecules as measured by FACS. nih.gov

| Assay Method | Receptor Studied | Purpose | Key Finding | Reference |

|---|---|---|---|---|

| ELISA | TCR mimic Antibody (#25-8) | Screening for specificity | Identified specific binding to the ALLPAVPSL/HLA-A02:01 complex among a panel of peptides. | nih.gov |

| Flow Cytometry (FACS) | TCR mimic Antibody (#25-8) | Analysis of binding specificity and dose-response | Confirmed dose-dependent binding to peptide-pulsed T2 cells. | nih.gov |

| Flow Cytometry (FACS) | #25-8 scFv (in CAR construct) | Confirmation of binding specificity | The scFv retained the binding specificity of the parent antibody for the WT1C/HLA-A02 complex. | nih.gov |

Enzyme Modulation Studies of this compound

Based on a review of the available scientific literature, there is no evidence to suggest that the peptide this compound has been screened for or possesses inhibitory activity against enzymes such as proteases or kinases. Research has focused exclusively on its immunological properties.

There is no information available in the reviewed literature regarding the use of this compound as a substrate to characterize the specificity of peptide-modulating enzymes. The peptide's interactions are described in the context of its processing within the cell for antigen presentation and its subsequent recognition by TCRs, rather than as a tool for studying general enzyme kinetics.

Interactions with Membranes or Lipids

The high hydrophobicity of this compound strongly suggests a propensity for interaction with cellular membranes and lipids. The "Ala-Leu-Leu" motif is a key component of the antimicrobial peptide Ala-Leu-Leu-Arg-Leu (ALLRL), which exerts its effect by damaging the cell membranes of Gram-positive bacteria and fungi nih.gov. This suggests that the N-terminal region of our target peptide could be involved in membrane disruption.

Moreover, a longer peptide containing the sequence "Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro" has been identified as a cell-penetrating peptide (CPP) cd-bioparticles.net. CPPs are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes. The significant overlap in sequence, particularly the repeated Leu and Ala residues and the Pro-Ala-Val segment, indicates that this compound may also possess cell-penetrating capabilities.

The ability of the related pentapeptide Arg-Val-Pro-Ser-Leu to penetrate Caco-2 cell monolayers further supports the potential for membrane translocation nih.gov. The physicochemical properties of the amino acid residues in this compound are detailed in the table below, highlighting their contribution to potential membrane interactions.

| Amino Acid | Position in Sequence | Key Property | Potential Role in Membrane Interaction |

| Alanine (B10760859) (Ala) | 1, 5 | Hydrophobic | Anchoring into the lipid bilayer |

| Leucine (Leu) | 2, 3, 9 | Very Hydrophobic | Deep penetration into the membrane core |

| Proline (Pro) | 4, 7 | Imino Acid, causes kinks | Structuring the peptide for membrane insertion |

| Valine (Val) | 6 | Hydrophobic | Contribution to hydrophobic interactions |

| Serine (Ser) | 8 | Polar, uncharged | Interaction with the polar head groups of lipids |

Pre-clinical Biomarker Discovery and Validation for this compound

Given the predicted biological activities of this compound, several potential preclinical biomarkers could be monitored to assess its effects. The discovery and validation of these biomarkers would be essential for any future therapeutic development.

If the peptide functions as a DPP-IV inhibitor, relevant biomarkers would include the plasma levels of active and inactive incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). A successful intervention would be expected to increase the ratio of active to inactive forms of these hormones. Consequently, downstream markers such as blood glucose and insulin (B600854) levels would also be critical.

Should the peptide act as an ACE inhibitor, the primary biomarkers would be the levels of angiotensin II and aldosterone (B195564) in the plasma. A decrease in these hormones would indicate effective ACE inhibition. Blood pressure would be the key physiological biomarker in this context.

For its potential antimicrobial and cell-penetrating activities, in vitro assays measuring membrane integrity, such as the release of lactate (B86563) dehydrogenase (LDH) or the uptake of fluorescent dyes like propidium (B1200493) iodide, would be the initial biomarkers. In a preclinical infection model, bacterial load in various tissues would be a direct measure of efficacy.

The following table summarizes potential preclinical biomarkers for this compound based on its predicted activities.

| Predicted Activity | Potential Preclinical Biomarkers | Method of Validation |

| DPP-IV Inhibition | Plasma GLP-1 (active/inactive), Plasma GIP (active/inactive), Blood Glucose, Insulin | ELISA, Glucose monitoring, Insulin assays |

| ACE Inhibition | Plasma Angiotensin II, Plasma Aldosterone, Blood Pressure | ELISA, Radioimmunoassay, Telemetry |

| Antimicrobial | Bacterial/Fungal viability, Membrane integrity (LDH release), Bacterial load in tissue | MIC assays, LDH assays, Colony forming unit counts |

| Cell Penetration | Cellular uptake of fluorescently labeled peptide | Confocal microscopy, Flow cytometry |

Structure Activity Relationship Sar Studies of H Ala Leu Leu Pro Ala Val Pro Ser Leu Oh and Its Analogues

Design and Synthesis of H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH Truncations and Alanine (B10760859) Scans

To elucidate the functional contributions of each residue within the this compound sequence, two primary systematic mutagenesis techniques are employed: peptide truncation and alanine scanning. wikipedia.org The synthesis of these modified peptides is typically achieved through automated Solid-Phase Peptide Synthesis (SPPS), which allows for the sequential addition of amino acids to a growing chain anchored to a resin support. researchgate.net

Peptide Truncation Truncation studies involve the systematic removal of amino acids from the N-terminus and C-terminus of the parent peptide. This process helps to identify the minimal sequence fragment that retains biological activity, thereby defining the core functional domain of the peptide.

Table 1: Hypothetical Truncation Analysis of this compound

| Peptide Sequence | Modification | Relative Biological Activity (%) |

|---|---|---|

| This compound | Parent Peptide | 100 |

| H-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH | N-terminal Deletion (des-Ala¹) | 95 |

| H-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH | N-terminal Deletion (des-Ala¹, Leu²) | 60 |

| H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-OH | C-terminal Deletion (des-Leu⁹) | 15 |

| H-Ala-Leu-Leu-Pro-Ala-Val-Pro-OH | C-terminal Deletion (des-Ser⁸, Leu⁹) | <5 |

Alanine Scanning Alanine scanning is a widely used site-directed mutagenesis technique to determine the functional importance of individual amino acid side chains. wikipedia.orgmybiosource.com Each residue in the peptide is systematically replaced with alanine. Alanine is chosen because its small, non-reactive methyl side chain removes the specific functionality of the original residue (e.g., charge, hydrophobicity, hydrogen-bonding capacity) without significantly altering the peptide's backbone conformation. wikipedia.orgyoutube.com A significant drop in activity upon substitution indicates that the original residue is a "hotspot" critical for function. nih.gov

Table 2: Hypothetical Alanine Scanning Mutagenesis of this compound

| Analogue | Substitution | Change in Activity (Fold) | Inferred Role of Original Residue |

|---|---|---|---|

| H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH | Parent Peptide | 1.0 | N/A |

| H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH | Ala¹ → Ala | 1.0 | Minimal contribution to activity |

| H-Ala-Ala-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH | Leu² → Ala | 0.2 | Important for hydrophobic interaction |

| H-Ala-Leu-Ala-Pro-Ala-Val-Pro-Ser-Leu-OH | Leu³ → Ala | 0.3 | Important for hydrophobic interaction |

| H-Ala-Leu-Leu-Ala-Ala-Val-Pro-Ser-Leu-OH | Pro⁴ → Ala | 0.05 | Critical for maintaining conformation |

| H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH | Ala⁵ → Ala | 1.0 | Minimal contribution to activity |

| H-Ala-Leu-Leu-Pro-Ala-Ala-Pro-Ser-Leu-OH | Val⁶ → Ala | 0.4 | Contributes to hydrophobic core |

| H-Ala-Leu-Leu-Pro-Ala-Val-Ala-Ser-Leu-OH | Pro⁷ → Ala | 0.1 | Critical for maintaining conformation |

| H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ala-Leu-OH | Ser⁸ → Ala | 0.6 | Contributes to binding via H-bond |

| H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Ala-OH | Leu⁹ → Ala | 0.01 | Essential for receptor binding/anchoring |

Rational Design of Amino Acid Substitutions within this compound

Following initial SAR studies like truncation and alanine scanning, rational design involves making targeted amino acid substitutions to enhance the peptide's properties. nih.gov This approach uses the understanding of each residue's role to introduce modifications that could improve potency, selectivity, or stability.

Hydrophobic amino acids (Leu, Val, Ala) are often crucial for peptide function, contributing to the formation of hydrophobic cores that stabilize structure or engaging in hydrophobic interactions with biological targets like cell membranes or receptor pockets. nih.govscispace.com Modifying the hydrophobicity of a peptide by substituting these residues can significantly alter its biological activity. nih.govnih.gov For instance, increasing hydrophobicity might enhance membrane interaction but could also lead to aggregation or reduced selectivity if not optimized. scispace.com

Table 3: Hypothetical Modifications of Hydrophobic Residues in the this compound Backbone

| Peptide Analogue | Modification | Rationale | Relative Biological Activity (%) |

|---|---|---|---|

| This compound | Parent Peptide | - | 100 |

| H-Ala-Nle-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH | Leu² → Nle (Norleucine) | Increase hydrophobicity, isosteric replacement | 120 |

| H-Ala-Leu-Leu-Pro-Ala-Cha-Pro-Ser-Leu-OH | Val⁶ → Cha (Cyclohexylalanine) | Significantly increase steric bulk and hydrophobicity | 70 |

| H-Ala-Leu-Leu-Pro-Leu-Val-Pro-Ser-Leu-OH | Ala⁵ → Leu | Increase local hydrophobicity | 110 |

| H-Ala-Ala-Ala-Pro-Ala-Ala-Pro-Ser-Ala-OH | Leu², Leu³, Val⁶, Leu⁹ → Ala | Drastically reduce hydrophobicity | <1 |

Serine (Ser): The polar hydroxyl (-OH) group in the side chain of serine allows it to act as both a hydrogen bond donor and acceptor. khanacademy.org This capability enables it to form intramolecular hydrogen bonds that stabilize specific turns or conformations, or to form intermolecular hydrogen bonds directly with a biological target. researchgate.net Replacing serine with a non-polar residue like alanine can help determine the importance of this hydrogen-bonding capacity.

Table 4: Hypothetical Analysis of Proline and Serine Substitutions

| Peptide Analogue | Modification | Expected Structural Impact | Relative Biological Activity (%) |

|---|---|---|---|

| H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH | Parent Peptide | Defined turns at Pro⁴ and Pro⁷ | 100 |

| H-Ala-Leu-Leu-Ala-Ala-Val-Pro-Ser-Leu-OH | Pro⁴ → Ala | Increased flexibility at positions 4-5 | 5 |

| H-Ala-Leu-Leu-Pro-Ala-Val-Ala-Ser-Leu-OH | Pro⁷ → Ala | Increased flexibility at positions 7-8 | 10 |

| H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ala-Leu-OH | Ser⁸ → Ala | Loss of H-bond potential at position 8 | 60 |

| H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Thr-Leu-OH | Ser⁸ → Thr | Maintains H-bond potential with added steric bulk | 85 |

Impact of N-terminal and C-terminal Modifications on Activity

The termini of a peptide are particularly vulnerable to degradation by enzymes in biological systems. The free amino group (N-terminus) and carboxylic acid group (C-terminus) are targets for exopeptidases. Chemical modifications at these ends are a common strategy to increase peptide stability and prolong their half-life. nih.gov

N-terminal Acetylation: Adding an acetyl group to the N-terminus removes the positive charge and can mimic the structure of native proteins, often increasing resistance to aminopeptidases. biosynth.comcreative-peptides.com

C-terminal Amidation: Replacing the C-terminal carboxyl group with an amide group neutralizes the negative charge. biosynth.com This modification can prevent degradation by carboxypeptidases and may alter hydrogen bonding potential, sometimes enhancing receptor binding. nih.gov

Table 5: Hypothetical Effects of Terminal Modifications on this compound

| Peptide Analogue | Modification | Plasma Half-life (min) | Relative Activity (%) |

|---|---|---|---|

| This compound | Unmodified | 10 | 100 |

| Ac-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH | N-terminal Acetylation | 45 | 110 |

| H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-NH₂ | C-terminal Amidation | 30 | 150 |

| Ac-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-NH₂ | N- and C-terminal Modification | >120 | 180 |

Stereochemical Variations (D- vs. L-amino acids) on this compound Analogues

Virtually all amino acids in naturally occurring proteins are in the L-configuration. perlego.combiopharmaspec.com Proteolytic enzymes are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. researchgate.net The strategic substitution of one or more L-amino acids with their D-enantiomers is a powerful method to enhance peptide stability against enzymatic degradation. biopharmaspec.comresearchgate.net However, such a change in stereochemistry can also drastically alter the peptide's three-dimensional structure and its ability to bind to its target receptor. perlego.comnih.gov The effect on activity is context-dependent and can lead to increased, decreased, or abolished activity.

Table 6: Hypothetical Effects of D-Amino Acid Substitution on Stability and Activity

| Peptide Analogue (D-residue underlined) | Modification | Plasma Half-life (min) | Relative Activity (%) |

|---|---|---|---|

| This compound | All L-amino acids (Parent) | 10 | 100 |

| H-D-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH | Ala¹ → D-Ala | >90 | 90 |

| H-Ala-D-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH | Leu² → D-Leu | >120 | <5 |

| H-Ala-Leu-Leu-Pro-D-Ala-Val-Pro-Ser-Leu-OH | Ala⁵ → D-Ala | >120 | 130 |

| H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-D-Leu-OH | Leu⁹ → D-Leu | >180 | <1 |

Investigation of Conformational Preferences and Biological Activity Correlation

Table 7: Hypothetical Correlation of Conformation and Activity for Peptide Analogues

| Peptide Analogue | Key Modification | Predominant Conformation (from CD/NMR) | Relative Activity (%) |

|---|---|---|---|

| Parent Peptide | None | Type I β-turn at Pro⁴-Ala⁵, Type II β-turn at Pro⁷-Ser⁸ | 100 |

| Pro⁴ → Ala Analogue | Loss of turn initiator | Disordered / Random coil | 5 |

| Ac-[Peptide]-NH₂ | Terminal caps | Stabilized β-turns | 180 |

| Leu² → D-Leu Analogue | Stereochemical inversion | Altered backbone twist, loss of β-turn structure | <5 |

| Ser⁸ → Ala Analogue | H-bond removal | Less stable turn at Pro⁷-Ala⁸ | 60 |

Computational Approaches in H Ala Leu Leu Pro Ala Val Pro Ser Leu Oh Research

Molecular Dynamics (MD) Simulations for H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH Conformation

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. For the peptide this compound, MD simulations can provide detailed insights into its conformational landscape in different environments, such as in aqueous solution or in the presence of a lipid bilayer.

Table 1: Illustrative Parameters for an MD Simulation of this compound

| Parameter | Value |

| Force Field | AMBER, CHARMM, or GROMOS |

| Water Model | TIP3P or SPC/E |

| Box Type | Cubic or Rectangular |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns - 1 µs |

| Integration Timestep | 2 fs |

Molecular Docking Studies with Predicted or Known Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org For this compound, if a biological target is known or predicted, molecular docking can be employed to understand the binding mode and affinity. acs.orgnih.gov

Given the peptide's composition, potential targets could include enzymes, receptors, or other proteins where peptide-protein interactions are crucial. For instance, many bioactive peptides exert their effects by interacting with specific binding pockets on their target proteins. nih.gov Docking studies can help identify the key amino acid residues of both the peptide and the target that are involved in the interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com This information is vital for understanding the mechanism of action and for designing more potent analogs. acs.org

The process involves preparing the 3D structures of both the peptide and the target protein. Since the peptide is flexible, flexible docking algorithms are often used to allow for conformational changes upon binding. researchgate.net The results are typically scored based on the predicted binding energy, with lower scores indicating a more favorable interaction.

Table 2: Example of Molecular Docking Results for this compound with a Hypothetical Target

| Parameter | Value |

| Docking Software | AutoDock, Glide, or HADDOCK |

| Target Protein | Hypothetical Kinase XYZ |

| Predicted Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues (Peptide) | Leu2, Pro4, Ser8 |

| Key Interacting Residues (Target) | Tyr50, Lys72, Asp168 |

| Type of Interactions | Hydrogen bonds, Hydrophobic contacts |

De Novo Peptide Design and Virtual Screening Principles

De novo peptide design aims to create new peptide sequences with desired structures and functions from scratch. nih.govyoutube.com This approach can be used to design analogs of this compound with improved properties, such as enhanced stability, target affinity, or cell permeability. Computational tools play a central role in this process by allowing for the rapid generation and evaluation of a vast number of potential peptide sequences. mdpi.comcreative-peptides.com

Virtual screening, on the other hand, involves the computational screening of large libraries of existing peptides to identify those that are likely to bind to a specific target. nih.govacs.orgnih.gov If a target for this compound is identified, virtual screening could be used to find other peptides with similar or better binding capabilities. mdpi.comnih.gov These libraries can contain naturally occurring peptides, synthetic peptides, or computationally generated sequences. creative-peptides.com

Both de novo design and virtual screening often rely on a combination of methods, including molecular docking, MD simulations, and machine learning algorithms to predict the properties of the peptides. creative-peptides.comacs.org The goal is to narrow down the vast sequence space to a manageable number of candidates for experimental validation. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comacs.org For this compound, QSAR can be a valuable tool for designing and optimizing its analogs. researchgate.net

To build a QSAR model, a dataset of peptide analogs with their corresponding measured biological activities (e.g., inhibitory concentration IC50) is required. Various molecular descriptors are then calculated for each peptide, which can be based on their physicochemical properties, topology, or 3D structure. These descriptors quantify aspects like hydrophobicity, size, shape, and electronic properties. acs.org Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates the descriptors with the biological activity. researchgate.net

A well-validated QSAR model can be used to predict the activity of new, untested analogs of this compound, thereby prioritizing the synthesis and testing of the most promising candidates. mdpi.com This can significantly accelerate the drug discovery and development process.

Table 3: Key Parameters in a QSAR Study of Peptide Analogues

| Parameter | Description |

| Dependent Variable | Biological activity (e.g., IC50, EC50) |

| Independent Variables | Molecular descriptors (e.g., LogP, molecular weight, topological indices) |

| Statistical Method | Multiple Linear Regression (MLR), Partial Least Squares (PLS) |

| Model Validation | Internal (cross-validation) and external validation |

| Key Metrics | R², Q², RMSE |

Homology Modeling and Fold Prediction for H-Ala-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH

Homology modeling, also known as comparative modeling, is a technique used to predict the 3D structure of a protein or peptide based on its amino acid sequence and the known experimental structure of a homologous template. pepdd.comwikipedia.orgnih.gov For a relatively short peptide like this compound, finding a suitable template with high sequence identity can be challenging.

However, for larger peptides or proteins containing this sequence as a motif, homology modeling could be a viable approach. pepdd.com The accuracy of the resulting model is highly dependent on the degree of sequence similarity between the target and the template. nih.gov

In cases where a suitable template is not available, ab initio or de novo fold prediction methods can be used. These methods predict the 3D structure from the amino acid sequence alone, without relying on a template. For short peptides, these methods often involve sampling a large number of possible conformations and then using a scoring function to identify the most likely native-like structures. researchgate.net Given the flexibility of short peptides, they often exist as an ensemble of conformations in solution rather than a single, rigid structure. researchgate.net

Stability and Degradation Studies of H Ala Leu Leu Pro Ala Val Pro Ser Leu Oh in Vitro/ex Vivo

Proteolytic Stability in Biological Fluids (e.g., plasma, cell lysates)

The sequence of H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH suggests a notable resistance to many common proteases. This predicted stability is primarily due to the presence of two proline residues. Proline's unique cyclic side chain introduces significant conformational rigidity into the peptide backbone, making the preceding peptide bond (X-Pro) resistant to cleavage by many endopeptidases. nih.gov

However, the peptide is not entirely immune to proteolysis. Its susceptibility would likely be influenced by the following factors:

Aminopeptidases: The N-terminal Alanine (B10760859) (Ala) makes the peptide a potential substrate for aminopeptidases, which cleave amino acids from the N-terminus. Studies have shown that peptides with free N-terminal amines can be rapidly degraded by various cell types, including mesenchymal stem cells and endothelial cells. nih.gov

Endopeptidases: While the proline residues offer protection, other internal peptide bonds may be susceptible. For example, bonds following hydrophobic residues like Leucine (Leu) and Valine (Val) are common cleavage sites for chymotrypsin-like enzymes.

Proline-Specific Peptidases: A limited number of specialized enzymes, such as prolyl oligopeptidase or dipeptidyl peptidase IV, can cleave at proline-adjacent bonds and could potentially degrade this peptide. nih.gov

Table 1: Predicted Susceptibility of this compound to Common Proteases

| Protease Family | Predicted Susceptibility | Rationale |

| Aminopeptidases | High | Unmodified N-terminal Alanine is a recognition site for cleavage. nih.gov |

| Chymotrypsin-like | Moderate | Cleavage is possible after the Leucine residues, though this may be sterically hindered by the overall peptide conformation. |

| Trypsin-like | Low | The peptide lacks basic residues (Lysine, Arginine) which are the primary recognition sites for trypsin. |

| Prolyl Endopeptidases | Moderate | The Proline residues are potential, though highly specific, cleavage sites for this class of enzymes. nih.gov |

Chemical Stability under Varying pH and Temperature Conditions

The chemical stability of the peptide is dependent on the integrity of its amide bonds under different physical conditions.

pH Influence: Like all peptides, this compound is susceptible to hydrolysis at its peptide bonds under strongly acidic or basic conditions. The rate of hydrolysis can be influenced by the nature of the amino acid side chains. The bond involving the Serine (Ser) residue's hydroxyl group could potentially be more labile under certain conditions. The free carboxylic acid at the C-terminus and the free amine at the N-terminus will ionize depending on the pH, which can affect solubility and aggregation.

Table 2: Hydrophobicity Index of Constituent Amino Acids

| Amino Acid | Hydrophobicity Index |

| Alanine (Ala) | 41 |

| Leucine (Leu) | 97 |

| Proline (Pro) | -46 |

| Valine (Val) | 76 |

| Serine (Ser) | -5 |

| Values are based on a normalized scale where Glycine is 0. Higher values indicate greater hydrophobicity. sigmaaldrich.com |

Identification of Degradation Products and Pathways

Degradation of this compound would result in smaller peptide fragments and individual amino acids. The specific products would depend on the degradation pathway.

Proteolytic Degradation Pathway: Enzymatic cleavage would likely occur at specific sites. For instance, cleavage by an aminopeptidase (B13392206) would release N-terminal Alanine first. Endopeptidases might cleave after the Leucine residues, generating fragments such as H-Ala-Leu-OH and H-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH. Mass spectrometry is a key technique used to identify these fragments and thus map the cleavage sites. nih.goviupac.org

Chemical Degradation Pathway: Non-specific acid or base hydrolysis would break peptide bonds more randomly, leading to a complex mixture of smaller fragments.

Amino Acid Catabolism: Once cleaved into individual amino acids, each would enter its specific metabolic degradation pathway. Leucine, for example, is a ketogenic amino acid that is catabolized to acetyl-CoA and acetoacetate. nih.gov The degradation of amino acids is a fundamental biological process for recycling nitrogen and carbon skeletons. nih.gov

Table 3: Potential Degradation Fragments from Proteolytic Cleavage

| Cleavage Site | Potential Enzyme Type | Resulting Fragments |

| N-terminus (between Ala and Leu) | Aminopeptidase | H-Ala-OH + H-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH |

| After Leu-2 | Endopeptidase (Chymotrypsin-like) | H-Ala-Leu-OH + H-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH |

| After Leu-9 (C-terminus) | Carboxypeptidase | H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-OH + H-Leu-OH |

Strategies for Enhancing Peptide Stability (e.g., N-methylation, cyclization, retro-inverso modifications)

To overcome the degradation liabilities, particularly N-terminal cleavage, several chemical modification strategies could be applied to this compound.

N-methylation: Introducing a methyl group to the nitrogen atom of a peptide bond (N-methylation) can significantly enhance proteolytic stability by sterically hindering the approach of proteases. This modification can also improve a peptide's pharmacokinetic properties. researchgate.net Applying N-methylation to the Alanine residue could protect against aminopeptidases.

Cyclization: Converting the linear peptide into a cyclic form is a powerful strategy to increase stability. Head-to-tail cyclization, forming a peptide bond between the N-terminal Alanine and the C-terminal Leucine, would eliminate the free ends, making the peptide resistant to both aminopeptidases and carboxypeptidases. This conformational constraint often improves resistance to endopeptidases as well.

Retro-Inverso Modification: This technique involves reversing the sequence of a peptide segment and using D-amino acids instead of the natural L-amino acids. A retro-inverso analog maintains a similar side-chain topology to the parent peptide but has a reversed backbone, making it highly resistant to degradation by natural proteases which are stereospecific for L-amino acids.

Table 4: Summary of Stability Enhancement Strategies

| Modification Strategy | Application to Peptide | Expected Outcome |

| N-methylation | Methylate the N-H group of the N-terminal Alanine or other internal residues. | Increased resistance to proteases, particularly aminopeptidases. researchgate.net |

| Cyclization | Form a peptide bond between the N-terminal Ala and C-terminal Leu. | Greatly enhanced resistance to both exopeptidases and endopeptidases. |

| Retro-Inverso Modification | Synthesize the peptide with D-amino acids in the reverse sequence (e.g., H-dLeu-dSer-dPro...). | High resistance to enzymatic degradation while potentially retaining biological activity. |

Analytical Methodologies for Peptide Characterization of H Ala Leu Leu Pro Ala Val Pro Ser Leu Oh

Chromatographic Techniques for Purity and Identity

Chromatographic methods are fundamental for assessing the purity of the peptide by separating it from any impurities, such as deletion sequences, incompletely deprotected peptides, or by-products from synthesis.

High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for evaluating the purity of synthetic peptides. Reversed-phase HPLC (RP-HPLC) is typically the method of choice, separating molecules based on their hydrophobicity. For H-Ala-Leu-Leu-Pro-Ala-Val-Pro-Ser-Leu-OH, which contains several hydrophobic residues (Leucine, Valine, Alanine (B10760859), Proline), RP-HPLC is particularly effective.

The separation occurs on a stationary phase, usually a silica (B1680970) support chemically modified with alkyl chains (e.g., C18, C8, or C4), and a liquid mobile phase. thermofisher.com Peptides are injected onto the column and eluted with a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous solution, often containing an ion-pairing agent like trifluoroacetic acid (TFA). thermofisher.com The peptide's identity is provisionally confirmed by comparing its retention time to that of a known reference standard. Purity is determined by calculating the area of the main peptide peak relative to the total area of all peaks in the chromatogram, typically detected by UV absorbance at 214-220 nm, where the peptide bond absorbs light. researchgate.net

Table 1: Representative RP-HPLC Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18, 2.1-4.6 mm ID, 100-250 mm length, 3-5 µm particle size, 100-300 Å pore size | Stationary phase for hydrophobic interaction-based separation. thermofisher.com |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) | Organic solvent (eluent) for eluting the peptide from the column. thermofisher.com |

| Gradient | Linear gradient, e.g., 5% to 65% B over 30 minutes | Gradually increases mobile phase hydrophobicity to elute components with varying affinities. |

| Flow Rate | 0.5-1.5 mL/min | Influences analysis time, resolution, and system pressure. thermofisher.com |

| Detection | UV at 214 nm or 220 nm | Wavelength for detecting the peptide bonds, allowing for quantification. researchgate.net |

| Column Temp. | 25-40 °C | Affects viscosity and separation selectivity; kept constant for reproducibility. |

Capillary Electrophoresis (CE) is a high-resolution separation technique that serves as an excellent orthogonal method to HPLC. nih.govspringernature.com Separation in CE is based on the differential migration of charged species in an electric field, primarily influenced by the analyte's charge-to-mass ratio. nih.gov This makes it fundamentally different from the hydrophobicity-based separation in RP-HPLC. nih.govspringernature.com

For peptide analysis, the most common mode is Capillary Zone Electrophoresis (CZE). A fused-silica capillary is filled with a background electrolyte (BGE) buffer, and a high voltage is applied across its ends. acs.org The peptide migrates according to its electrophoretic mobility and the electroosmotic flow (EOF) of the buffer. The purity profile obtained from CE can reveal impurities that may co-elute with the main peak in an HPLC run, providing a more comprehensive purity assessment.

Table 2: Key Operational Parameters in Capillary Electrophoresis for Peptide Analysis

| Parameter | Description | Relevance to Analysis |

| Background Electrolyte (BGE) | The buffer solution filling the capillary (e.g., phosphate (B84403) or borate (B1201080) buffer). | The pH of the BGE determines the charge state of the peptide and the capillary wall, impacting separation. nih.gov |

| Applied Voltage | The electric field strength applied across the capillary (e.g., 15-30 kV). | Higher voltage generally leads to faster analysis and sharper peaks, but can generate Joule heating. nih.gov |

| Capillary Dimensions | Internal diameter (typically 25-75 µm) and total length (typically 30-100 cm). | Affects separation efficiency, sample loading capacity, and heat dissipation. nih.gov |

| Additives | Organic solvents, detergents, or cyclodextrins added to the BGE. | Can be used to modify selectivity, improve solubility, and reduce peptide adsorption to the capillary wall. nih.govspringernature.com |

| Detection | Typically on-capillary UV detection at 200-214 nm. | Direct detection as peptides migrate past the detector window. |

Spectroscopic Methods for Structural Integrity

Spectroscopic methods are employed to confirm the primary structure and identity of the peptide, ensuring that the correct sequence of amino acids has been synthesized.

Mass Spectrometry (MS) is an indispensable tool for confirming the identity of this compound. It provides a highly accurate measurement of the peptide's molecular mass. Electrospray Ionization (ESI) is the most common ionization technique for peptides, generating protonated molecular ions [M+H]⁺, [M+2H]²⁺, etc. The measured mass is compared to the theoretical (calculated) mass of the peptide sequence, with a high degree of agreement confirming its identity.

To verify the amino acid sequence, tandem mass spectrometry (MS/MS) is performed. nih.gov In this process, the parent molecular ion of the peptide is selected and subjected to fragmentation, typically through Collision-Activated Dissociation (CAD). nih.gov This process cleaves the peptide bonds at predictable locations, generating a series of fragment ions. The most common fragments are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). researchgate.net The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the direct reconstruction of the peptide sequence.

Table 3: Theoretical Monoisotopic Mass and MS/MS Fragmentation Data for this compound

Theoretical Monoisotopic Mass of [M+H]⁺: 894.5594 g/mol

| # | Amino Acid | b-ion Mass (m/z) | y-ion Mass (m/z) |

| 1 | Ala | 72.0444 | 894.5594 |

| 2 | Leu | 185.1284 | 823.5150 |

| 3 | Leu | 298.2123 | 710.4311 |

| 4 | Pro | 395.2651 | 597.3471 |

| 5 | Ala | 466.3022 | 500.2944 |

| 6 | Val | 565.3706 | 429.2573 |

| 7 | Pro | 662.4234 | 330.1889 |

| 8 | Ser | 749.4550 | 233.1361 |

| 9 | Leu | 862.5389 | 146.1045 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the three-dimensional structure of peptides in solution, providing insight into their conformation and dynamics. nih.govacs.org While full structure determination can be complex, even simple one- and two-dimensional NMR experiments can confirm structural integrity.

For a peptide like this compound, a series of 2D NMR experiments are typically performed. nih.gov These experiments provide information about which protons are connected through chemical bonds and which are close to each other in space, which is crucial for defining the peptide's fold. acs.org

Table 4: Common NMR Experiments for Peptide Structural Analysis

| NMR Experiment | Information Provided |

| 1D ¹H | Provides a general "fingerprint" of the peptide. Shows the number and chemical environment of protons, and can indicate sample purity and aggregation state. creative-proteomics.com |

| COSY (Correlation Spectroscopy) | Identifies protons that are coupled through 2-3 chemical bonds (e.g., within a single amino acid residue). nih.gov |

| TOCSY (Total Correlation Spectroscopy) | Shows correlations between all protons within a single amino acid's spin system, aiding in residue identification. uzh.ch |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. This is the primary experiment for determining 3D structure and peptide folding. nih.govuzh.ch |

| ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with the carbon atom to which it is directly attached, aiding in resonance assignment. |

Spectrophotometric Assays for Concentration Determination

Accurate quantification of the peptide is essential. While weighing lyophilized peptide powder can be inaccurate due to the presence of bound water and counterions, spectrophotometric methods offer a more precise way to determine concentration in solution. merckmillipore.com

For this compound, which lacks the aromatic amino acids Tryptophan (Trp) and Tyrosine (Tyr), quantification by UV absorbance at 280 nm is not feasible. merckmillipore.com Alternative methods must be used. One approach is measuring absorbance at a lower wavelength, such as 205 nm, where the peptide backbone absorbs light. thermofisher.com

Colorimetric assays are another robust option. The Bicinchoninic Acid (BCA) assay is based on the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds in an alkaline medium. The Cu¹⁺ then chelates with BCA to form a purple-colored complex that absorbs light at 562 nm. berkeley.eduwikipedia.org The intensity of the color is proportional to the number of peptide bonds and, therefore, the peptide concentration. wikipedia.org A modified BCA assay, involving heat denaturation in the presence of SDS, can reduce inter-peptide variation and improve accuracy for quantifying diverse peptides. nih.govcore.ac.ukresearchgate.net The Bradford assay, which relies on the binding of Coomassie dye to proteins (primarily at arginine and lysine (B10760008) residues), is generally less suitable for small peptides unless they are rich in these specific amino acids. wikipedia.orgnih.gov